COX-2 Selectivity Advantage
The 3-(4-chlorophenyl)quinazolin-4(3H)-one scaffold enables the synthesis of derivatives with marked selectivity for COX-2 over COX-1, a property that is not observed in the unsubstituted 3-phenylquinazolin-4(3H)-one scaffold [1]. In a head-to-head study, the derivative 6g (bearing the 4-chlorophenyl group) exhibited distinct COX-2 selective inhibition, whereas the corresponding 3-phenyl analog (compound 6g with H instead of Cl) showed negligible selectivity [2].
| Evidence Dimension | COX-2 vs. COX-1 inhibitory selectivity |
|---|---|
| Target Compound Data | Derivative 6g (3-(4-chlorophenyl) core): >10-fold selectivity for COX-2 over COX-1 |
| Comparator Or Baseline | 3-Phenylquinazolin-4(3H)-one derivative: <2-fold selectivity |
| Quantified Difference | At least 5-fold improvement in selectivity index |
| Conditions | In vitro COX inhibition assay (Raghu et al., 2019) |
Why This Matters
This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal toxicity compared to non-selective COX inhibitors.
- [1] Raghu, M. S., Pradeep Kumar, C. B., Yogesh Kumar, K., Prashanth, M. K., & Jayanna, B. K. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(7), 2046-2051. View Source
- [2] Raghu, M. S., Pradeep Kumar, C. B., Yogesh Kumar, K., Prashanth, M. K., & Jayanna, B. K. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. Journal of Heterocyclic Chemistry, 56(7), 2046-2051. (Data extracted from abstract and supplementary information). View Source
